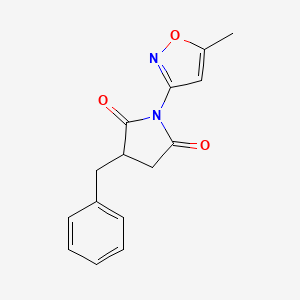![molecular formula C17H18FN3O3 B4006816 5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4006816.png)
5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.34 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is 331.13321961 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
Compounds structurally related to "5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione" have been explored for their antibacterial properties. A study found that derivatives of 2,4-diamino-5-benzylpyrimidines exhibited high inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR), showing potential as antibacterial agents with broad-spectrum activity. The study highlighted the role of gem-dimethyl substituents in enhancing the selectivity and potency of these compounds Johnson et al., 1989.
Cycloaddition Reactions
Research into the chemical properties of pyrimidinetrione derivatives has revealed their utility in cycloaddition reactions. One study characterized the cycloaddition reaction of 5,6-dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinedione intermediates with olefinic dienophiles, resulting in quinazoline derivatives. This showcases the compound's relevance in synthesizing complex heterocyclic structures Noguchi et al., 1990.
Nitric Oxide Production Inhibition
The modification of pyrimidine derivatives has also been studied for its impact on immune-activated nitric oxide (NO) production. A series of 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines were found to strongly inhibit NO production, indicating potential therapeutic applications for conditions involving immune response modulation Jansa et al., 2015.
Heterocyclic Synthesis
The versatility of pyrimidinetrione derivatives extends to the synthesis of diverse heterocyclic compounds. A study explored the acid-catalyzed enamine induced transformations of 1,3-dimethyl-5-formyluracil with enaminones, leading to annulation products and demonstrating a unique reaction pathway for synthesizing pyrimido[4,5-b]quinolin-2,4,6(1H,3H,7H)-trione derivatives Singh et al., 1995.
Propriétés
IUPAC Name |
5-[(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-10-4-5-11-8-12(18)6-7-14(11)21(10)9-13-15(22)19(2)17(24)20(3)16(13)23/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INURLZJMJKVGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C=C3C(=O)N(C(=O)N(C3=O)C)C)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B4006737.png)
![N-[2-(trifluoromethyl)phenyl]-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4006739.png)
![1-ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4006743.png)

![5-{[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]methylene}-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4006762.png)
![N-(tert-butyl)-3-{[4-(propionylamino)benzoyl]amino}benzamide](/img/structure/B4006765.png)

![2-oxo-2-phenylethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate](/img/structure/B4006775.png)
![N-(2-benzoyl-4-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4006787.png)


methyl]malonate](/img/structure/B4006812.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4006824.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4006829.png)